![molecular formula C10H8F3N3O2 B12861287 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)
1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione
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Overview
Description
1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and pyrimidinylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with pyrimidin-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production requirements, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and pyrimidinylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and pyrimidinylamino groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl and pyrimidinylamino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A related compound with similar trifluoromethyl functionality but lacking the pyrimidinylamino group.
2,4-Pentanedione: A simpler analog without the trifluoromethyl and pyrimidinylamino groups.
Uniqueness
1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is unique due to the presence of both trifluoromethyl and pyrimidinylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is a complex organic compound notable for its unique trifluoromethyl and pyrimidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
Chemical Structure
Molecular Formula: C8H8F3N3O2
Molecular Weight: 239.17 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The pyrimidine moiety is known for its role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may function as an inhibitor of certain kinases involved in cell signaling pathways related to cancer and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
A549 (Lung Cancer) | 15.0 | Inhibition of metastasis |
These findings indicate a promising therapeutic potential for this compound in cancer treatment.
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity. The study found that modifications to the pyrimidine ring significantly enhanced potency against breast cancer cells (MCF-7). The most effective derivative exhibited an IC50 value of 5 µM, demonstrating a substantial improvement over the parent compound.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against drug-resistant strains. The findings indicated that certain derivatives maintained activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics . This positions the compound as a potential candidate for further development in antibiotic resistance scenarios.
Properties
Molecular Formula |
C10H8F3N3O2 |
---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
(E)-5,5,5-trifluoro-4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]pent-3-en-2-one |
InChI |
InChI=1S/C10H8F3N3O2/c1-6(17)7(8(18)10(11,12)13)5-16-9-14-3-2-4-15-9/h2-5,18H,1H3/b8-7+,16-5+ |
InChI Key |
QWLDDXOTSSLMBL-LEKURXNJSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=NC=CC=N1 |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)O)C=NC1=NC=CC=N1 |
Origin of Product |
United States |
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